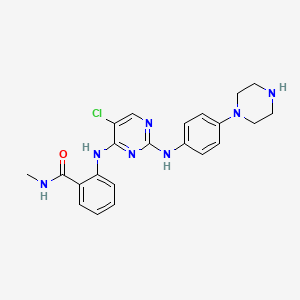
CTX-0294885
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTX-0294885 est un inhibiteur de kinase à large spectre connu pour sa capacité à capturer une large gamme de kinases. Il a été largement utilisé dans l'analyse des réseaux de signalisation du kinome et est particulièrement précieux dans la recherche liée à des maladies telles que l'inflammation, le diabète et le cancer .
Applications De Recherche Scientifique
CTX-0294885 has a wide range of scientific research applications:
Chemistry: Used as a kinase capture tool in large-scale kinome profiling experiments.
Biology: Helps in the identification and analysis of kinases involved in various biological processes.
Medicine: Valuable in research related to diseases such as inflammation, diabetes, and cancer.
Industry: Used in the development of targeted therapeutic strategies and drug discovery.
Mécanisme D'action
CTX-0294885, also known as 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, is a broad-spectrum kinase inhibitor . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound is a broad-spectrum kinase inhibitor that can capture 235 kinases from MDA-MB-231 cells . It can capture all members of the AKT family . Kinases are proteins that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they regulate most of the signal transduction pathways in cells.
Mode of Action
This compound exhibits inhibitory activity against a broad range of kinases in vitro . It binds to kinases from every major group . The compound’s interaction with its targets leads to the inhibition of the kinase activity, thereby disrupting the phosphorylation process and the subsequent signal transduction pathways.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kinase signaling network . This includes the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation, and the JAK/STAT signaling pathway, which plays a crucial role in immune responses .
Pharmacokinetics
It is soluble in dmso , which suggests that it might have good bioavailability
Result of Action
The inhibition of kinases by this compound disrupts various cellular processes, including cell growth, division, and survival . This can lead to the suppression of disease processes such as inflammation, diabetes, and cancer .
Analyse Biochimique
Biochemical Properties
CTX-0294885 plays a crucial role in biochemical reactions by inhibiting various kinases. It interacts with enzymes such as focal adhesion kinase, fms-like tyrosine kinase 3, Janus kinase 2, Janus kinase 3, Src kinase, Aurora kinase A, and vascular endothelial growth factor receptor 3 . These interactions are characterized by the binding of this compound to the active sites of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, which can lead to altered cellular functions and responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, this compound inhibits the activity of multiple kinases, leading to reduced cell proliferation and increased apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of target kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that are essential for cell proliferation, survival, and migration . This compound also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins, further contributing to its cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability and activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on kinases over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of kinase activity and therapeutic effects. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with kinases that regulate cellular metabolism . The compound affects metabolic flux by inhibiting key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can alter metabolite levels by modulating the activity of kinases that control the synthesis and degradation of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on kinases . The distribution of this compound can be influenced by factors such as cell type, tissue architecture, and the presence of efflux transporters .
Subcellular Localization
This compound exhibits subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target kinases . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of this compound, directing it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate kinase activity and cellular signaling pathways .
Méthodes De Préparation
CTX-0294885 est une nouvelle bisanilino-pyrimidine. La voie de synthèse implique la réaction de la 5-chloro-2-(4-(pipérazin-1-yl)phénylamino)pyrimidine-4-amine avec l'acide N-méthylbenzimidique dans des conditions spécifiques . Le composé est ensuite développé en un réactif de capture de kinase supporté par Sépharose .
Analyse Des Réactions Chimiques
CTX-0294885 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle pyrimidine.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Biologie : Aide à l'identification et à l'analyse des kinases impliquées dans divers processus biologiques.
Médecine : Valuable dans la recherche liée à des maladies telles que l'inflammation, le diabète et le cancer.
Industrie : Utilisé dans le développement de stratégies thérapeutiques ciblées et la découverte de médicaments.
Mécanisme d'action
This compound exerce ses effets en inhibant une large gamme de kinases. Il capture 235 kinases des cellules MDA-MB-231 et tous les membres de la famille AKT . Le composé se lie aux sites actifs de ces kinases, empêchant leur activité et perturbant ainsi les voies de signalisation impliquées dans la progression de la maladie .
Comparaison Avec Des Composés Similaires
CTX-0294885 est unique en raison de son inhibition de la kinase à large spectre et de sa capacité à capturer un grand nombre de kinases. Des composés similaires comprennent :
Staurosporine : Un autre inhibiteur de kinase à large spectre mais avec une structure chimique différente.
Dasatinib : Un inhibiteur de kinase avec une gamme de cibles plus étroite par rapport à this compound.
This compound se distingue par sa capacité à capturer des kinases qui n'ont pas été identifiées par d'autres réactifs de capture de kinase, ce qui en fait un outil puissant pour l'analyse du kinome .
Propriétés
IUPAC Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOIQHNUARDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is CTx-0294885 and how does it work?
A: this compound (2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide) is a novel, broad-spectrum kinase inhibitor. It works by binding to a wide range of kinases, which are enzymes that regulate cellular processes by adding phosphate groups to other proteins. By inhibiting these kinases, this compound can help researchers study cellular signaling pathways and identify potential drug targets. Importantly, this compound has been developed into a Sepharose-supported kinase capture reagent [].
Q2: Why is this compound particularly useful for kinome profiling?
A: this compound demonstrates superior kinome coverage compared to other available inhibitors. In one study, this compound alone allowed for the identification of 235 protein kinases in MDA-MB-231 cells, including all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors []. Furthermore, when combined with three other commonly used kinase inhibitors, this compound enabled the identification of 261 kinases, representing the largest kinome coverage reported from a single cell line to date []. This broad coverage makes this compound a powerful tool for large-scale analysis of kinase signaling networks.
Q3: What are some specific examples of how this compound has been used to study the kinome?
A: Researchers have successfully utilized this compound to investigate the Src-regulated kinome []. By comparing kinase activation profiles in control cells and cells expressing constitutively active Src, the study identified over 100 kinases whose expression or phosphorylation levels were altered in response to Src activation []. These findings highlight the complex signaling networks influenced by Src and emphasize the potential of this compound in uncovering novel therapeutic targets within these pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
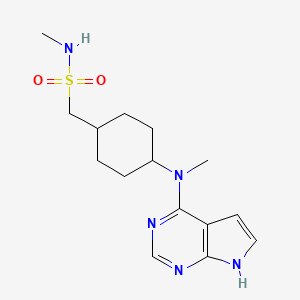
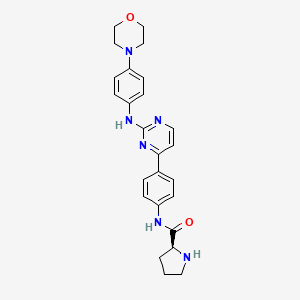
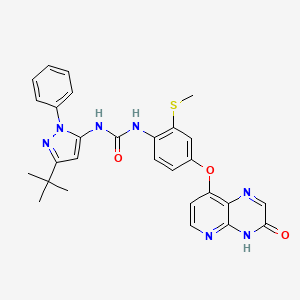
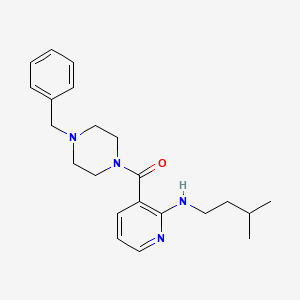
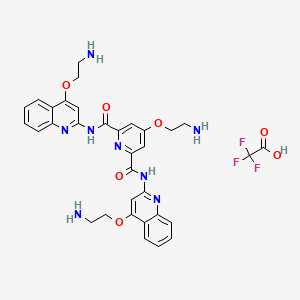

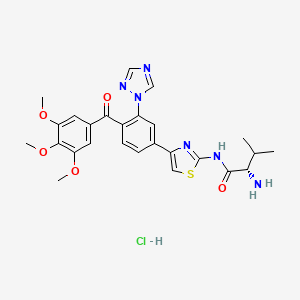
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
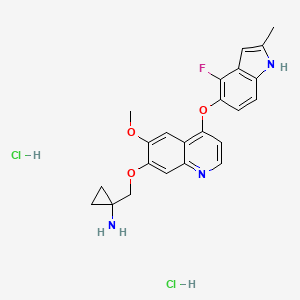
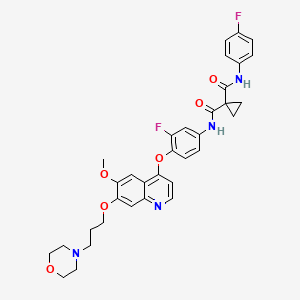
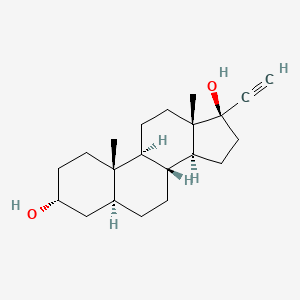

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
